molecular formula C11H12IN3 B8309419 1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No. B8309419
M. Wt: 313.14 g/mol
InChI Key: STGOVTOVUAKJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C11H12IN3 and its molecular weight is 313.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

3-(2-iodoethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C11H12IN3/c12-5-6-14-7-8-15-10-4-2-1-3-9(10)13-11(14)15/h1-4H,5-8H2

InChI Key

STGOVTOVUAKJGA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of NaI (1.73 g, 11.57 mmol) and 2-butanone (20 mL) was heated under reflux for 30 minutes 1-N-(2-Chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole (1.70 g, 7.71 mmol) and additional 2-butanone (5 mL) were added and heating was continued for 5 hours. EtOAc (50 mL) was added and the mixture was filtered. The filtrate was washed with H2O, 10% sodium bisulfite (25 mL), saturated aqueous NaHCO3, dried (MgSO4) and concentrated to give 2.2 g (92%) of a light brown solid m.p. 101°-103° C.
Name
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.